molecular formula C20H22N2O2 B2503118 4-(4-Benzylbenzoyl)-3,3-dimethylpiperazin-2-one CAS No. 941889-99-2

4-(4-Benzylbenzoyl)-3,3-dimethylpiperazin-2-one

Cat. No.: B2503118
CAS No.: 941889-99-2
M. Wt: 322.408
InChI Key: HOGHBJMZKGQHIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Benzylbenzoyl)-3,3-dimethylpiperazin-2-one is an organic compound that belongs to the class of piperazine derivatives This compound features a piperazine ring substituted with a benzylbenzoyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzylbenzoyl)-3,3-dimethylpiperazin-2-one typically involves the reaction of 4-benzylbenzoyl chloride with 3,3-dimethylpiperazine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of high-purity starting materials and stringent control of reaction parameters are crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzylbenzoyl)-3,3-dimethylpiperazin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

4-(4-Benzylbenzoyl)-3,3-dimethylpiperazin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperazine: A related compound with similar structural features.

    N-Benzylpiperidine: Another compound with a benzyl group attached to a piperidine ring.

    Benzylbenzamide: A compound with a benzyl group attached to a benzamide moiety.

Uniqueness

4-(4-Benzylbenzoyl)-3,3-dimethylpiperazin-2-one is unique due to the presence of both a benzylbenzoyl group and two methyl groups on the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(4-benzylbenzoyl)-3,3-dimethylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-20(2)19(24)21-12-13-22(20)18(23)17-10-8-16(9-11-17)14-15-6-4-3-5-7-15/h3-11H,12-14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGHBJMZKGQHIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCN1C(=O)C2=CC=C(C=C2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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